N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a furan ring, a thiomorpholine ring, and a benzo[d][1,3]dioxole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, thiomorpholine, and benzo[d][1,3]dioxole rings would contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, thiomorpholine, and benzo[d][1,3]dioxole rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds related to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide, such as azole derivatives starting from furan-2-carbohydrazide, exhibit antimicrobial activities against tested microorganisms. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Başoğlu et al., 2013).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, structurally related to this compound, have been synthesized and evaluated as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities. This research highlights the potential of these compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Bio-Based Thermosets
The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s through the polymerization of a bis(2-oxazoline) monomer with sebacic acid showcases the application of furanic compounds in creating sustainable materials. This research demonstrates the viability of such compounds in the synthesis of environmentally friendly polymers with potential applications in coatings and other materials (Wilsens et al., 2015).
Cytotoxic Evaluation as EGFR Inhibitors
A series of benzo[d]thiazole-2-carboxamide derivatives, structurally related to this compound, have been designed, synthesized, and evaluated for their cytotoxicity against cancer cell lines with high expression of the epidermal growth factor receptor. This research points to the potential of these compounds as EGFR inhibitors, offering a promising direction for the development of new cancer therapies (Zhang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-1-2-16-17(9-13)24-12-23-16)19-10-15(14-3-6-22-11-14)20-4-7-25-8-5-20/h1-3,6,9,11,15H,4-5,7-8,10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOHKZIHLNRROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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